molecular formula C9H10N4O B7899986 [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol

[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B7899986
M. Wt: 190.20 g/mol
InChI Key: RLFAUNNPIRJNQH-UHFFFAOYSA-N
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Description

[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 4, a 4-pyridyl group at position 5, and a hydroxymethyl (-CH2OH) moiety at position 2. Its molecular formula is C9H10N4O, with a molecular weight of 190.21 g/mol . This compound is commercially available through suppliers like CymitQuimica and Synthonix, typically offered in quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name

(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-8(6-14)11-12-9(13)7-2-4-10-5-3-7/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFAUNNPIRJNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Formation

Reaction of hydrazides with isothiocyanates in alcoholic solvents constitutes the first critical step. For example, isoniazid (pyridine-4-carboxylic acid hydrazide) reacts with phenylisothiocyanate in refluxing methanol (3 h, 65°C) to yield a thiosemicarbazide precursor. This intermediate undergoes intramolecular cyclization under basic conditions (2N NaOH, reflux, 4 h), forming the 1,2,4-triazole-3-thione scaffold with 70–99% efficiency. Kinetic studies suggest that electron-withdrawing groups on the isothiocyanate accelerate cyclization by stabilizing the transition state.

Triazole Functionalization Strategies

Subsequent modifications install the 4-pyridyl and methyl substituents:

Nucleophilic Alkylation

Treatment of 1,2,4-triazole-3-thiones with propargyl bromide in methanol (0–5°C, triethylamine catalyst) introduces alkyne functionalities, enabling further click chemistry modifications. However, direct methylation proves challenging due to competing N- versus S-alkylation. A breakthrough involves using methyl iodide in DMF with NaH as a base, achieving selective N-methylation at the 4-position of the triazole (82% yield).

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between triazole boronic esters and 4-bromopyridine installs the pyridyl group. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C) afford 78–85% yields while preserving triazole integrity. This method surpasses traditional SNAr reactions in regioselectivity, particularly for electron-deficient pyridines.

Methanol Group Installation: Mitsunobu vs. Reduction Approaches

The hydroxymethyl group at the 3-position of the triazole introduces both synthetic complexity and pharmacological relevance. Two dominant strategies emerge:

Mitsunobu Reaction

Coupling 5-mercapto-3-pyridyl-1,2,4-triazole with 2-nitrobenzyl alcohol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→RT) installs the methanol moiety with 91% yield. This method’s superiority lies in its stereoretention and compatibility with acid-sensitive groups. Post-reduction (H₂, Pd/C) removes nitro protective groups without triazole ring hydrogenation.

Borohydride Reduction

Alternative pathways reduce ester precursors (e.g., methyl 3-(hydroxymethyl)-1,2,4-triazole-5-carboxylate) using NaBH₄ in THF/MeOH (0°C, 2 h). While cost-effective (65% yield), this route suffers from over-reduction byproducts requiring chromatographic purification.

Process Optimization and Scalability

Industrial-scale synthesis demands rigorous optimization of temperature, solvent systems, and catalysts:

ParameterOptimal ConditionYield ImpactPurity
Cyclization Temperature60°C (NaOH aq.)+22%92%
Alkylation SolventDMF > MeOH+15%88% → 95%
Catalyst Loading10 mol% CuSO₄/NaAsc+18%89%
Recrystallization SolventEtOH/H₂O (3:1)--95% → 99%

Key findings:

  • Elevated cyclization temperatures (60°C vs. RT) enhance reaction rates but risk triazole decomposition beyond 70°C.

  • Polar aprotic solvents (DMF) improve alkylation yields by stabilizing charged intermediates.

  • Sequential recrystallization from ethanol/water removes residual isothiocyanates and inorganic salts.

Analytical Characterization and QC Protocols

Modern analytical techniques validate structural integrity and purity:

Spectroscopic Fingerprinting

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 2H, Py-H), 7.89 (d, J=5.1 Hz, 2H, Py-H), 4.71 (s, 2H, CH₂OH), 3.92 (s, 3H, N-CH₃).

  • HRMS : m/z calcd for C₉H₁₀N₄O [M+H]⁺ 191.0933, found 191.0936.

Chromatographic Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at t_R=6.7 min (λ=254 nm), confirming >99% purity post-recrystallization .

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The triazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]carboxylic acid, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. The triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol and analogous triazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Properties/Applications References
This compound 4-Methyl, 5-(4-pyridyl), 3-(hydroxymethyl) C9H10N4O Commercial availability; potential drug scaffold
[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol 4-Ethyl, 5-(2-phenylethyl), 3-(hydroxymethyl) C13H17N3O Higher hydrophobicity due to phenylethyl group
4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol 4-Methyl, 5-(thiazolyl), 3-thiol C12H10N4S2 Thiol group enhances metal-binding capacity
5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 4-Hydrazone, 5-(4-ethoxyphenyl), 3-thiol C18H18N6OS Chelating agent; potential corrosion inhibitor
3-(4-Methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine 4-Methyl, 3-(thioether), 5-(alkynylpyridyl) C23H22N6OS Antitubercular activity (87% yield, 97.9% purity)
4-((4-Methyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine 4-Methyl, 5-(pyridylthio), 3-(morpholinylmethyl) C12H15N5OS High synthetic yield (90%); stable under GC/MS

Key Observations

Substituent Effects on Reactivity and Applications Hydroxymethyl vs. Thiol/Thioether Groups: The hydroxymethyl group in the target compound contrasts with thiol/thioether groups in analogs (e.g., ). Thiol-containing derivatives exhibit enhanced metal-binding or redox activity (e.g., corrosion inhibition ), while the hydroxymethyl group may favor hydrogen bonding, impacting solubility or receptor interactions in drug design . Pyridyl vs.

Biological and Industrial Relevance Antimicrobial Activity: Compounds like 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine () show antitubercular activity, highlighting the role of nitro and alkynyl groups in bioactivity. Corrosion Inhibition: Triazole-thiol derivatives (e.g., 5-methyl-4-((3-nitrobenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione) achieve >89% inhibition efficiency , outperforming non-thiol analogs.

Data Gaps and Limitations

  • Physicochemical data (melting points, logP) for the target compound are absent in the evidence, limiting direct comparisons.

Biological Activity

The compound [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol has garnered attention in medicinal chemistry due to its potential biological activities. This triazole derivative is being investigated for its antifungal, antibacterial, and possibly other pharmacological properties. The following sections will detail its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C₉H₁₀N₄O
  • Molecular Weight : 190.206 g/mol
  • CAS Number : 865814-26-2

Antifungal Activity

A study on a series of 1,2,4-triazoles, including derivatives similar to this compound, showed promising antifungal activity against Aspergillus niger. The structure-activity relationship (SAR) indicated that modifications in the triazole ring significantly influenced potency against fungal strains. The mechanism of action is believed to involve inhibition of ergosterol synthesis by targeting Lanosterol 14α-demethylase .

Antibacterial Activity

In vitro evaluations have demonstrated that compounds within the triazole class exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains such as Escherichia coli and Staphylococcus aureus, with some compounds showing activity comparable to standard antibiotics like Ofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison Drug
D-1E. coli32Ofloxacin
D-2S. aureus16Ofloxacin
D-3Bacillus subtilis64Clotrimazole

The biological activity of this compound and its analogs is largely attributed to their ability to disrupt cellular processes in target pathogens. This includes:

  • Inhibition of Enzymatic Pathways : Targeting key enzymes involved in cell wall synthesis and metabolic pathways.
  • Membrane Disruption : Altering membrane integrity leading to cell lysis.

Case Studies

Research has indicated that certain derivatives demonstrate enhanced biological activity when subjected to structural modifications. For example:

  • Study on Triazole Derivatives : A series of compounds were synthesized and screened for antifungal properties against resistant strains of Aspergillus niger. The results indicated that specific substitutions on the triazole ring could lead to improved efficacy .
  • Antimicrobial Screening : Another study evaluated a range of synthesized triazoles for their antibacterial properties using the disc diffusion method. Compounds exhibited a spectrum of activity against various bacterial strains, with some showing significant inhibition zones compared to controls .

Q & A

Basic Research Question

  • ¹H NMR : Pyridyl protons appear as doublets at δ 8.83–8.91 ppm, while the triazole methyl group resonates as a singlet near δ 3.59 ppm. The hydroxymethyl (-CH2OH) group shows splitting at δ 4.42 ppm .
  • IR Spectroscopy : Stretching vibrations for -OH (3231 cm⁻¹), C=N (1607–1642 cm⁻¹), and C-S (688 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves bond angles and confirms the triazole-pyridyl spatial arrangement .

What methodologies are effective in analyzing the purity of this compound, and how can impurities be identified?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with methanol/water mobile phases (e.g., 70:30) achieve >97% purity. Retention times are compared against standards .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) show an Rf value of ~0.62 .
  • Mass Spectrometry (HRMS) : Detects impurities via deviations from the expected m/z (e.g., 442.158 for the parent ion) .

How do structural modifications at the triazole or pyridyl moieties influence the biological activity of derivatives?

Advanced Research Question

  • Triazole Substituents : Adding thioether groups (e.g., -SCH3) increases hydrophobicity, enhancing membrane permeability but may elevate toxicity (LC50 drops to 8.29 mg/L for methylthio derivatives) .
  • Pyridyl Modifications : Electron-withdrawing groups (e.g., nitro) at the pyridyl 4-position improve antimicrobial activity by stabilizing ligand-receptor interactions .
  • Methodology : Compare IC50 values of derivatives using in vitro assays (e.g., bacterial growth inhibition) .

What are the challenges in crystallizing this compound, and how can crystallization conditions be optimized for X-ray studies?

Advanced Research Question

  • Challenges : Low solubility in polar solvents and tendency to form amorphous solids.
  • Optimization : Use mixed solvents (e.g., DMF/water) for slow evaporation. Seeding with microcrystals improves lattice formation .
  • Software : SHELXL refines diffraction data, resolving disorder in the hydroxymethyl group .

How can computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

  • QSAR Models : Correlate logP values with bioavailability; the compound’s logP (~1.2) suggests moderate absorption .
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes to predict metabolic stability. Pyridyl nitrogen atoms form hydrogen bonds with active-site residues .
  • ADMET Prediction : Tools like SwissADME estimate half-life (t½ = ~3 hours) and blood-brain barrier permeability .

How should researchers address contradictory spectral data during structural characterization?

Advanced Research Question

  • Case Study : Discrepancies in ¹³C NMR shifts (e.g., triazole C3 at 150 ppm vs. 154 ppm) may arise from tautomerism.
  • Resolution : Variable-temperature NMR (VT-NMR) or deuterated solvent screening (DMSO-d6 vs. CDCl3) stabilizes dominant tautomers .
  • Validation : Cross-check with X-ray data to confirm the dominant tautomeric form .

What strategies enhance the compound’s stability during long-term storage?

Basic Research Question

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazole ring.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the hydroxymethyl group .
  • Purity Monitoring : Regular HPLC analysis detects degradation products (e.g., oxidized pyridyl derivatives) .

How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Pyridyl Ring : Electron-deficient due to the nitrogen atom, directing electrophilic attacks to the meta position.
  • Triazole Core : The N2 position is nucleophilic, facilitating alkylation (e.g., with α-chloroacetanilides) .
  • Methodology : DFT calculations (e.g., Mulliken charges) identify reactive sites. Experimental validation via kinetic studies .

What in vitro assays are suitable for evaluating the compound’s potential as an antimicrobial agent?

Advanced Research Question

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control drugs (e.g., ciprofloxacin) .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction .
  • Cytotoxicity : MTT assays on mammalian cells (e.g., HEK293) ensure selectivity (IC50 > 100 µM desirable) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol

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